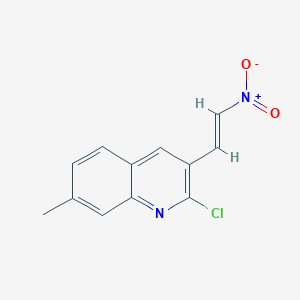

E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline

Beschreibung

E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline is a quinoline derivative characterized by a nitrovinyl substituent at position 3, a chlorine atom at position 2, and a methyl group at position 7 of the quinoline ring. Quinoline derivatives are renowned for their bioactivity, including roles as enzyme inhibitors and antimicrobial agents .

Eigenschaften

Molekularformel |

C12H9ClN2O2 |

|---|---|

Molekulargewicht |

248.66 g/mol |

IUPAC-Name |

2-chloro-7-methyl-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C12H9ClN2O2/c1-8-2-3-9-7-10(4-5-15(16)17)12(13)14-11(9)6-8/h2-7H,1H3/b5-4+ |

InChI-Schlüssel |

XJCZEPHWMDKULX-SNAWJCMRSA-N |

Isomerische SMILES |

CC1=CC2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl |

Kanonische SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloro-7-methylquinoline with nitroethene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The chloro group can participate in nucleophilic substitution reactions, modifying biological macromolecules and affecting their function .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Quinoline Ring

The quinoline scaffold is highly modifiable, with substituents influencing electronic, steric, and solubility properties. Below is a comparison of key analogs:

Key Observations :

- Electron-withdrawing vs. donating groups: The nitrovinyl group at position 3 is electron-withdrawing, which may stabilize the quinoline ring and influence π-π stacking in biological targets.

- Steric effects : Bulky substituents (e.g., ethyl at position 7 in ) may hinder molecular interactions compared to smaller methyl groups.

Biologische Aktivität

E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including case studies, structure-activity relationships (SAR), and detailed data tables.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of quinoline derivatives, including E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline. A structure-activity relationship study demonstrated that compounds bearing a vinylquinoline structure exhibit significant potency against Plasmodium falciparum, particularly strains resistant to chloroquine. The introduction of chlorine and nitro groups has been shown to enhance the antiplasmodial activity significantly.

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | EC50 (nM) | Resistance Index | Selectivity Index |

|---|---|---|---|

| E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline | TBD | TBD | TBD |

| UCF501 | 28.6 | <1 | >200 |

| Chlorostyrylquinoline (Compound 47) | 37.0 | TBD | TBD |

Note: EC50 values represent the concentration required to inhibit 50% of the target activity.

Cytotoxicity and Antitumor Potential

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary in vitro studies indicate that E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline may exhibit moderate to strong cytotoxicity, making it a candidate for further development in cancer therapeutics.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on HCT116 and MCF7 cell lines, E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline demonstrated an IC50 value indicative of its potential as an antitumor agent.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline | HCT116 | TBD |

| E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline | MCF7 | TBD |

IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with critical cellular processes such as DNA replication and protein synthesis, similar to other quinoline derivatives.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications in the chemical structure significantly affect biological activity. For instance, the presence of electron-withdrawing groups like chlorine and nitro enhances potency against malaria parasites and cancer cells.

Key Findings:

- Chlorine Substitution : Enhances antiplasmodial activity compared to fluorinated analogs.

- Nitro Group Positioning : Optimal positioning of nitro groups correlates with increased cytotoxicity.

- Vinyl Group Addition : Essential for maintaining biological efficacy across various assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.